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molecular formula C4H9ClO2 B146280 Chloroacetaldehyde dimethyl acetal CAS No. 97-97-2

Chloroacetaldehyde dimethyl acetal

Cat. No. B146280
M. Wt: 124.56 g/mol
InChI Key: CRZJPEIBPQWDGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06710077B1

Procedure details

A first reaction mixture of chloroacetaldehyde dimethylacetal (300 g), water (400 mL) and 36% hydrochloric acid (40 mL) was stirred and brought to reflux. When the first reaction mixture became homogenous, it was cooled and added to a stirred solution of ethyl acetoacetate (260 g) and pyridine (500 mL) and left stirring at ambient temperature for 72 hours, to produce a second reaction mixture. The organic layer was then separated from the second reaction mixture and the aqueous layer was diluted with water and then extracted with methylene chloride. The combined organics were washed with 2N hydrochloric acid, followed by removal of the solvent. The residue was treated with a solution of sodium hydroxide (80 g) in water (700 mL) and ethanol (100 mL), to produce a third reaction mixture. After refluxing for 1 hour the third reaction mixture was poured into ice/water and acidified with hydrochloric acid. A cream colored precipitate formed. This precipitate was collected on a filter, washed with water and dried to give 2-methyl-3-furancarboxylic acid, 180 g. 100 g of the 2-methyl-3-furancarboxylic acid was added in portions to thionyl chloride (500 mL) and refluxed for 3 hours. Excess thionyl chloride was then distilled off to produce a residue. The residue was distilled using a water pump, to give 2-methyl-3-furanylcarboxylic chloride, bp. 62° C., 100 g.
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
260 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CO[CH:3](OC)[CH2:4]Cl.O.Cl.[C:10]([O:16]CC)(=[O:15])[CH2:11][C:12]([CH3:14])=[O:13]>N1C=CC=CC=1>[CH3:14][C:12]1[O:13][CH:3]=[CH:4][C:11]=1[C:10]([OH:16])=[O:15]

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
COC(CCl)OC
Name
Quantity
400 mL
Type
reactant
Smiles
O
Name
Quantity
40 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
260 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
500 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
it was cooled
WAIT
Type
WAIT
Details
left
STIRRING
Type
STIRRING
Details
stirring at ambient temperature for 72 hours
Duration
72 h
CUSTOM
Type
CUSTOM
Details
to produce a second reaction mixture
CUSTOM
Type
CUSTOM
Details
The organic layer was then separated from the second reaction mixture
ADDITION
Type
ADDITION
Details
the aqueous layer was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
WASH
Type
WASH
Details
The combined organics were washed with 2N hydrochloric acid
CUSTOM
Type
CUSTOM
Details
followed by removal of the solvent
ADDITION
Type
ADDITION
Details
The residue was treated with a solution of sodium hydroxide (80 g) in water (700 mL) and ethanol (100 mL)
CUSTOM
Type
CUSTOM
Details
to produce
CUSTOM
Type
CUSTOM
Details
a third reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the third reaction mixture
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
This precipitate was collected on a filter
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CC=1OC=CC1C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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